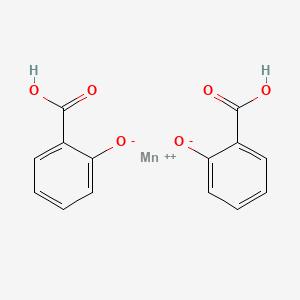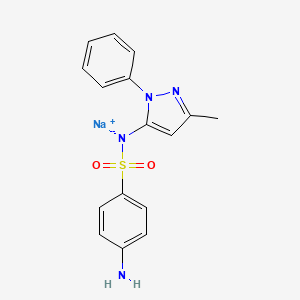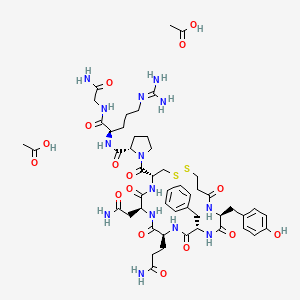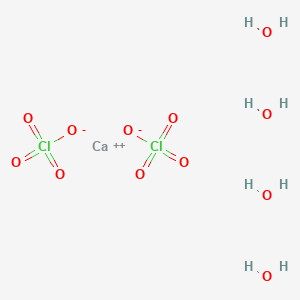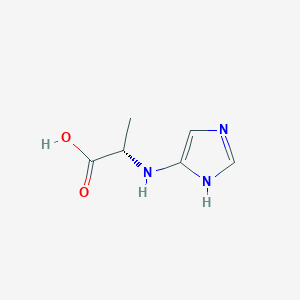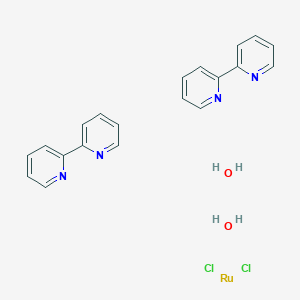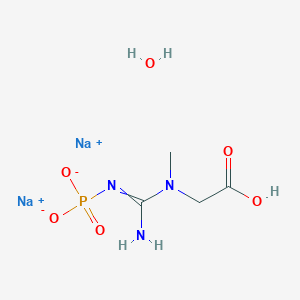
Dihydrocurcumin Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocurcumin Glucuronide is a metabolite of curcumin . Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species . It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae . The O-conjugation products of curcumin are curcumin glucuronide and curcumin sulfate. The reduction products are tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin. Other minor products are dihydrocurcumin glucuronide, tetrahydrocurcumin glucuronide, ferulic acid, and dihydroferulic acid .
Synthesis Analysis
Curcumin undergoes several reactions of reduction by a reductase to dihydrocurcumin . These compounds subsequently are converted to monoglucuronide conjugates .Molecular Structure Analysis
The molecular structure of Dihydrocurcumin Glucuronide is derived from curcumin, which is a polyphenol, more particularly a diarylheptanoid, belonging to the group of curcuminoids .Chemical Reactions Analysis
Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation, and enzymatic reactions .Physical And Chemical Properties Analysis
Curcumin, the parent compound of Dihydrocurcumin Glucuronide, is reported to have three different pKa values: the first (pKa 7.7–8.5) and second (pKa 8.5–10.4) values are from the two phenolic hydroxy groups, and the third (pKa 9.5–10.7) value is from the enolic proton . It is chemically stable between pH 1–6, but it is practically insoluble in water in this pH range .Safety And Hazards
Direcciones Futuras
Curcumin, from which Dihydrocurcumin Glucuronide is derived, has been extensively investigated by researchers from both the biological and chemical point of view . Future investigations to be undertaken in the chemistry of curcumin have been suggested . It is also suggested that curcumin should be considered based on its safety and efficacy for new therapeutic opportunities .
Propiedades
Número CAS |
227466-73-1 |
|---|---|
Nombre del producto |
Dihydrocurcumin Glucuronide |
Fórmula molecular |
C₂₇H₃₀O₁₂ |
Peso molecular |
546.52 |
Sinónimos |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



